molecular formula C15H11ClF3NO B11508091 6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11508091
M. Wt: 313.70 g/mol
InChI Key: RMBUBVNHCLUITE-UHFFFAOYSA-N
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Description

6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique properties and applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-(trifluoromethyl)aniline with 6-chloro-2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted benzoxazines .

Scientific Research Applications

6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, contributing to its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide
  • 4-(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 6-chloro-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,3-benzoxazine stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups further enhances its reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.70 g/mol

IUPAC Name

6-chloro-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H11ClF3NO/c16-12-4-5-14-10(6-12)8-20(9-21-14)13-3-1-2-11(7-13)15(17,18)19/h1-7H,8-9H2

InChI Key

RMBUBVNHCLUITE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCN1C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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